4,6-Dichloro-N-methoxy-N-methylnicotinamide
Description
4,6-Dichloro-N-methoxy-N-methylnicotinamide (CAS 1211522-24-5) is a chlorinated nicotinamide derivative with the molecular formula C₈H₈Cl₂N₂O₂ and a molecular weight of 235.07 g/mol . Its structure features chlorine atoms at the 4- and 6-positions of the pyridine ring and a methoxy-methyl carboxamide group at the 3-position. This compound is primarily utilized in industrial and scientific research settings, particularly in synthetic chemistry and pharmaceutical intermediate development.
Properties
IUPAC Name |
4,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-4-11-7(10)3-6(5)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZLGQDPLISDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=C1Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N-methoxy-N-methylnicotinamide typically involves the chlorination of nicotinamide derivatives. One common method includes the reaction of 4,6-dichloronicotinoyl chloride with methanol and methylamine under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The methoxy and methyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium thiolate are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic solutions like hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while oxidation and reduction reactions can produce oxides or amines, respectively.
Scientific Research Applications
4,6-Dichloro-N-methoxy-N-methylnicotinamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Chlorine Substitution Patterns
5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide
- CAS : 162327-73-3
- Molecular Formula : C₈H₈Cl₂N₂O₂
- Molecular Weight : 235.06 g/mol
- Key Differences: Chlorine atoms are located at the 5- and 6-positions instead of 4 and 6. The altered substitution pattern likely impacts electronic distribution and reactivity, making it more electrophilic at the 4-position. No safety or application data are available, but positional isomerism could influence biological activity or synthetic utility.
2,6-Dichloro-N-methoxy-N-methylnicotinamide
Functional Group Variations
4,6-Dimethyl-2-(alkylthio)nicotinamide Derivatives
- Molecular Formula : C₁₀H₁₄N₂OS (varies with alkyl chain)
- Key Differences: Methyl groups replace chlorine atoms at the 4- and 6-positions, reducing electronegativity and altering solubility.
(Z)-2,5-Dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide
Reduced Chlorination: Mono-Chloro Analogues
2-Chloro-N-methoxy-N,6-dimethylisonicotinamide
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chlorine Positions | Key Functional Groups |
|---|---|---|---|---|---|
| 4,6-Dichloro-N-methoxy-N-methylnicotinamide | 1211522-24-5 | C₈H₈Cl₂N₂O₂ | 235.07 | 4, 6 | Methoxy-methyl carboxamide |
| 5,6-Dichloro-N-methoxy-N-methylnicotinamide | 162327-73-3 | C₈H₈Cl₂N₂O₂ | 235.06 | 5, 6 | Methoxy-methyl carboxamide |
| 2,6-Dichloro-N-methoxy-N-methylnicotinamide | 848498-98-6 | C₈H₈Cl₂N₂O₂ | 235.07 | 2, 6 | Methoxy-methyl carboxamide |
| 4,6-Dimethyl-2-(propylthio)nicotinamide | N/A | C₁₀H₁₄N₂OS | ~210.29 | None | Thioalkyl, methyl |
| (Z)-2,5-Dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide | 923288-59-9 | C₈H₉Cl₂N₃O | 234.08 | 2, 5 | Hydroxy-imidamide, methyl |
| 2-Chloro-N-methoxy-N,6-dimethylisonicotinamide | 329946-08-9 | C₉H₁₁ClN₂O₂ | 214.65 | 2 | Methoxy-methyl, methyl |
Key Findings
Chlorine Position Impacts Reactivity :
- The 4,6-dichloro isomer’s electronic profile favors nucleophilic substitution at the 2- or 3-positions, whereas the 2,6-dichloro isomer may exhibit steric hindrance .
Functional Groups Dictate Applications :
- Thioalkyl derivatives (e.g., 4,6-dimethyl-2-(alkylthio)nicotinamide) are explored for bioactivity due to enhanced lipophilicity .
- Hydroxy-imidamide derivatives may serve as chelating agents or enzyme inhibitors .
Safety Profiles Vary :
- The 2,6-dichloro isomer has documented safety protocols (e.g., P210 for heat avoidance), suggesting higher flammability or decomposition risks compared to the 4,6-dichloro compound .
Biological Activity
4,6-Dichloro-N-methoxy-N-methylnicotinamide (DCMN) is a synthetic derivative of nicotinamide, characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyridine ring, along with methoxy and methyl groups. This unique structural configuration enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₈H₈Cl₂N₂O₂
- Molecular Weight : 235.07 g/mol
- Structural Characteristics :
- Halogenation at positions 4 and 6 increases lipophilicity.
- Methoxy and methyl groups enhance solubility and biological interactions.
DCMN exerts its biological effects primarily through the inhibition of specific enzymes and receptors. The compound's interaction with molecular targets can lead to:
- Enzyme Inhibition : DCMN can bind to active sites or allosteric sites on enzymes, altering their conformation and preventing substrate binding. This mechanism is crucial in pathways related to inflammation and cancer progression.
- Targeting Inflammatory Pathways : Studies suggest that DCMN may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus showcasing potential therapeutic applications in inflammatory diseases.
Anti-inflammatory Properties
Research indicates that DCMN demonstrates significant anti-inflammatory activity. In vitro studies have shown that it can inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a reduction in the production of inflammatory mediators like prostaglandins and leukotrienes.
Antimicrobial Activity
DCMN has also been investigated for its antimicrobial properties. The presence of halogen substituents enhances its efficacy against various bacterial strains. Studies indicate that DCMN exhibits broad-spectrum antimicrobial activity, making it a candidate for developing new antimicrobial agents.
Study 1: In Vitro Anti-inflammatory Effects
A study conducted on human macrophage cell lines demonstrated that DCMN significantly reduced the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) upon stimulation with lipopolysaccharides (LPS). The compound showed an IC50 value of approximately 15 µM, indicating its potency in modulating inflammatory responses.
Study 2: Antimicrobial Efficacy
In a series of experiments assessing the antimicrobial activity of DCMN against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results highlight DCMN's potential as an alternative treatment for bacterial infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4,6-Dichloronicotinamide | Lacks methoxy and methyl groups | Less hydrophobic; lower biological activity |
| 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide | Contains bromine instead of chlorine | Enhanced antimicrobial properties due to bromine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
